3-[({[(2R,3S,5R)-2-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-5-[6-(methylamino)-9H-purin-9-yl]oxolan-3-yl]oxy}[bis(propan-2-yl)amino]phosphanyl)oxy]propanenitrile
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Overview
Description
N6-Methyl-dAphosphoramidite, also known as 5’-O-DMTr-N6-methyl-2’-deoxyadenosine, is a nucleoside phosphoramidite with a modified adenine base. This compound is primarily used in the synthesis of oligodeoxyribonucleotides, which are short DNA fragments. The modification at the N6 position of adenine enhances the stability and binding properties of the resulting oligonucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The common method involves treating a protected nucleoside with phosphorodiamidite under the catalytic action of a weak acid . Another method involves treating the protected nucleoside with phosphorochloridite in the presence of an organic base, such as N-ethyl-N,N-diisopropylamine .
Industrial Production Methods
Industrial production of N6-Methyl-dAphosphoramidite follows similar synthetic routes but on a larger scale. The process involves maintaining anhydrous conditions and using automated synthesizers to ensure high yield and purity. The compound is typically purified using column chromatography on silica gel .
Chemical Reactions Analysis
Types of Reactions
N6-Methyl-dAphosphoramidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoroselenoamidates.
Substitution: It can undergo substitution reactions, particularly at the phosphoramidite group, to form different derivatives.
Common Reagents and Conditions
Oxidation: Selenium or selenium derivatives are commonly used for oxidation reactions.
Substitution: Organic bases such as N-ethyl-N,N-diisopropylamine are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphoramidate and phosphoroselenoamidate derivatives, which have applications in oligonucleotide synthesis .
Scientific Research Applications
N6-Methyl-dAphosphoramidite has several scientific research applications:
Mechanism of Action
N6-Methyl-dAphosphoramidite exerts its effects by incorporating into oligonucleotides during synthesis. The methylation at the N6 position of adenine enhances the binding affinity and stability of the oligonucleotides. This modification can influence the interaction of the oligonucleotides with proteins and other nucleic acids, thereby affecting various molecular pathways .
Comparison with Similar Compounds
Similar Compounds
N6-Methyladenosine: Another methylated nucleoside used in RNA studies.
2’-O-Methyladenosine: A modified nucleoside used in antisense oligonucleotides.
5-Methylcytosine: A methylated nucleoside used in epigenetic studies.
Uniqueness
N6-Methyl-dAphosphoramidite is unique due to its specific modification at the N6 position of adenine, which provides enhanced stability and binding properties compared to other methylated nucleosides. This makes it particularly useful in the synthesis of stable and high-affinity oligonucleotides for various applications .
Properties
Molecular Formula |
C41H50N7O6P |
---|---|
Molecular Weight |
767.9 g/mol |
IUPAC Name |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C41H50N7O6P/c1-28(2)48(29(3)4)55(52-23-11-22-42)54-35-24-37(47-27-46-38-39(43-5)44-26-45-40(38)47)53-36(35)25-51-41(30-12-9-8-10-13-30,31-14-18-33(49-6)19-15-31)32-16-20-34(50-7)21-17-32/h8-10,12-21,26-29,35-37H,11,23-25H2,1-7H3,(H,43,44,45) |
InChI Key |
PTWRBAYAPDVZGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC |
Origin of Product |
United States |
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